molecular formula C11H10F3N5S B2537175 5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034337-06-7

5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2537175
CAS RN: 2034337-06-7
M. Wt: 301.29
InChI Key: PXXKZHHMCYJDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of triazolopyrazine , which is a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives has been reported . This process involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing the [1,2,4]triazolo[4,3-b]pyridazine motif, have shown significant pharmaceutical importance. The synthesis of such compounds often involves complex reactions that yield compounds with potential applications in medicinal chemistry. For instance, the creation of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrates the intricate processes involved in synthesizing these compounds, which include treating specific acid derivatives with hydrazinylpyridazine in dichloromethane, followed by various condensation and cyclization steps. These synthesized compounds are crucial for exploring their pharmaceutical applications, including their potential use in drug development due to their unique structural features and reactivity (Sallam et al., 2021).

Antimicrobial and Antioxidant Activities

The synthesis of new heterocyclic systems, such as 1,2,4-triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazines, involves intermolecular cyclization processes. These compounds have been evaluated for their antimicrobial activity, showcasing the potential of heterocyclic compounds in combating various microbial infections. The development of such compounds adds valuable tools to the arsenal of antimicrobial agents, highlighting the importance of synthetic chemistry in discovering new therapeutic agents (Rahimizadeh et al., 2012).

Insecticidal Potential

The exploration of heterocyclic compounds extends beyond their medicinal applications to include potential uses in agriculture, such as insecticidal agents. The synthesis and biochemical evaluation of new sulfonamide thiazole derivatives, incorporating heterocyclic motifs, have shown promising results against the cotton leafworm, Spodoptera littoralis. Such research underscores the versatility of heterocyclic compounds, demonstrating their utility in developing new insecticidal formulations to protect crops and enhance agricultural productivity (Soliman et al., 2020).

Future Directions

Given the promising anti-cancer properties of similar compounds , future research could focus on further exploring the therapeutic potential of this compound. Additionally, the method used for the synthesis of similar compounds offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

properties

IUPAC Name

5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5S/c12-11(13,14)10-16-15-8-1-2-9(17-19(8)10)18-4-7-3-6(18)5-20-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXKZHHMCYJDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.